molecular formula C21H17N3O4 B279584 3,5-dimethoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

3,5-dimethoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

Cat. No.: B279584
M. Wt: 375.4 g/mol
InChI Key: DEJCHPCMCQLYNN-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The oxazolo[4,5-b]pyridine moiety in this compound is known for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-amino-3-hydroxypyridine with an appropriate aldehyde to form an intermediate, which is then cyclized to produce the oxazolo[4,5-b]pyridine core . This intermediate is then coupled with 3,5-dimethoxybenzoic acid or its derivatives under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent-free conditions, and continuous flow reactors to enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

3,5-dimethoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets within cells. The oxazolo[4,5-b]pyridine moiety is known to bind to enzymes and receptors, modulating their activity and affecting cellular processes. This can lead to the inhibition of cancer cell growth, antibacterial effects, and other biological activities .

Properties

Molecular Formula

C21H17N3O4

Molecular Weight

375.4 g/mol

IUPAC Name

3,5-dimethoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H17N3O4/c1-26-16-10-14(11-17(12-16)27-2)20(25)23-15-6-3-5-13(9-15)21-24-19-18(28-21)7-4-8-22-19/h3-12H,1-2H3,(H,23,25)

InChI Key

DEJCHPCMCQLYNN-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC

Origin of Product

United States

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